molecular formula C11H9ClN2O3 B11864797 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Cat. No.: B11864797
M. Wt: 252.65 g/mol
InChI Key: SRJWYGOMCQCSBJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate typically involves the reaction of 2-aminobenzamide with ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, alcohol derivatives, and oxidized quinazoline compounds .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
  • Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate
  • 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate

Uniqueness

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and ester groups make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-5-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-4-3-5-7-8(6)9(15)14-11(12)13-7/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

SRJWYGOMCQCSBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl

Origin of Product

United States

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